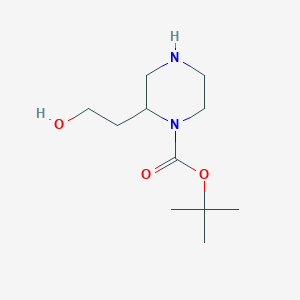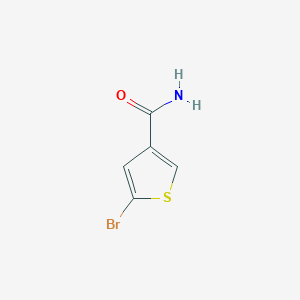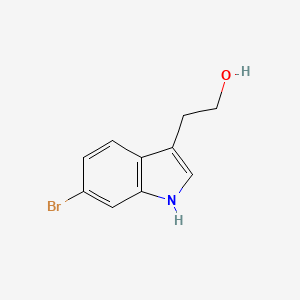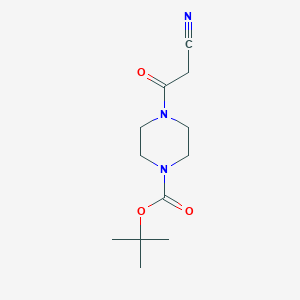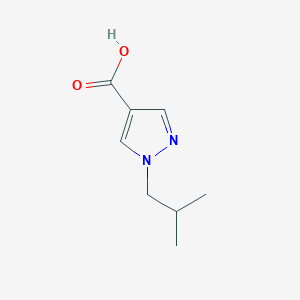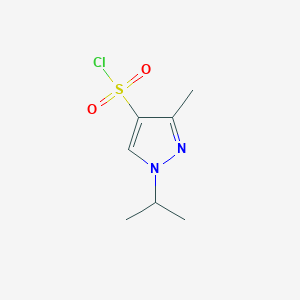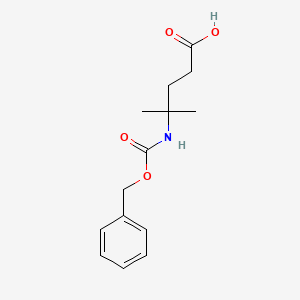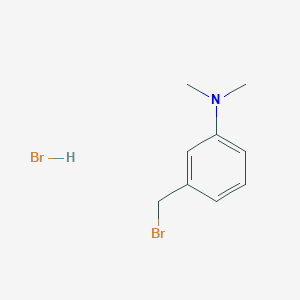
3-(bromomethyl)-N,N-dimethylaniline hydrobromide
Descripción general
Descripción
3-(Bromomethyl)-N,N-dimethylaniline hydrobromide, also known as 3-BMDMAH, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and alcohol. 3-BMDMAH is a useful reagent for the synthesis of organic compounds, and it has been used in a variety of applications, including drug development, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Neurotoxicity and Chemical Interactions : A study investigated the neurotoxicity produced by simultaneous exposure to multiple agents, including a compound with a dimethylaminocarbonyloxy-N-methylpyridinium bromide structure. This research highlighted how interactions between different chemicals, such as insecticides and nerve agents, can lead to increased toxicity, which could be relevant when considering the safety profiles of structurally related compounds like 3-(bromomethyl)-N,N-dimethylaniline hydrobromide in various applications (Abou‐Donia et al., 1996).
In Vivo Oxidative Metabolism : Research on the oxidative metabolism of dimethylaniline compounds in different species (e.g., dogs and rats) revealed how structural variations can lead to distinct metabolic pathways and toxicological profiles. These findings are essential for understanding the metabolism and potential effects of related compounds in biological systems (Short et al., 1989).
Synthetic Pathways and Drug Development : A study on the synthesis of halofuginone hydrobromide, a compound with a bromine atom and a complex structure, demonstrates the potential for developing novel synthetic pathways and drug compounds. This research could inform similar efforts in synthesizing and studying the properties of this compound and its derivatives in drug development or other scientific applications (Zhang et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that organobromine compounds, like most organohalide compounds, are relatively nonpolar . Bromine is more electronegative than carbon, making the carbon in a carbon–bromine bond electrophilic . This suggests that the compound could potentially interact with nucleophilic sites in biological systems.
Mode of Action
Organobromides are generally alkylating agents . They can transfer their alkyl group to various substrates in the body, which can lead to various biochemical changes. The bromomethyl group in the compound could potentially undergo nucleophilic substitution reactions with biological molecules.
Biochemical Pathways
Organobromides are known to be involved in a variety of reactions, including dehydrobromination, grignard reactions, reductive coupling, and nucleophilic substitution . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
Organobromides, due to their nonpolar nature, are generally lipophilic and can be absorbed well in the body . They can distribute in lipid-rich tissues and can undergo metabolism, often through reactions like dehydrobromination . The compound is likely excreted in the form of metabolites.
Análisis Bioquímico
Biochemical Properties
3-(Bromomethyl)-N,N-dimethylaniline hydrobromide plays a vital role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, primarily due to the presence of the bromomethyl group. This compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules. For instance, it can interact with enzymes that have nucleophilic amino acid residues, leading to enzyme inhibition or activation depending on the context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the cell. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways of this compound is essential for predicting its effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA-binding proteins and influence gene expression. Alternatively, it may localize to the cytoplasm, where it can interact with cytoplasmic enzymes and signaling proteins .
Propiedades
IUPAC Name |
3-(bromomethyl)-N,N-dimethylaniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c1-11(2)9-5-3-4-8(6-9)7-10;/h3-6H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEOIOHVEOBPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135334-15-5 | |
| Record name | Benzenamine, 3-(bromomethyl)-N,N-dimethyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135334-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(bromomethyl)-N,N-dimethylaniline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


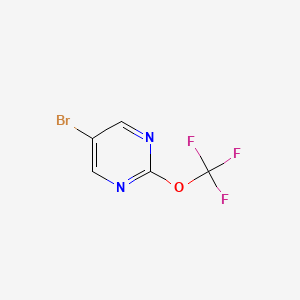
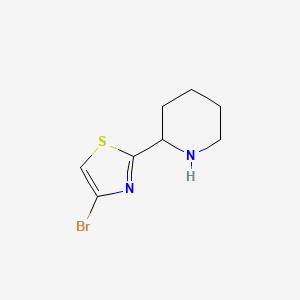
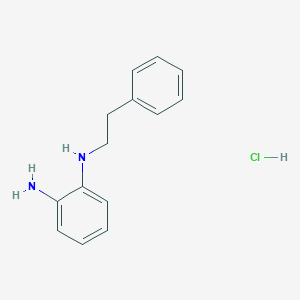
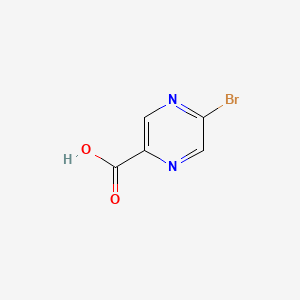
![6-Fluorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1287295.png)
